molecular formula C19H19NO3 B13040448 Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate

Cat. No.: B13040448
M. Wt: 309.4 g/mol
InChI Key: VSEYBKVOSUXBFC-UHFFFAOYSA-N
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Description

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate is a benzazepine-derived compound characterized by a fused benzazepine core modified with a 1,5-epoxy bridge, a benzyl substituent at position 3, and a methyl carboxylate group at position 1. The 1,5-epoxy bridge introduces structural rigidity, while the benzyl and carboxylate groups influence its electronic and steric properties. This compound is of interest in medicinal chemistry due to the benzazepine scaffold’s prevalence in bioactive molecules, such as ACE inhibitors (e.g., benazepril) and antipsychotics .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C19H19NO3/c1-22-18(21)19-13-20(11-14-7-3-2-4-8-14)12-17(23-19)15-9-5-6-10-16(15)19/h2-10,17H,11-13H2,1H3

InChI Key

VSEYBKVOSUXBFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CN(CC(O1)C3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate typically involves multi-step organic reactions. One common method involves the base-promoted addition of a benzylamine derivative to a suitable precursor, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[D]azepine-1-carboxylate has been studied for its potential therapeutic effects. Its structure suggests activity in the central nervous system (CNS), making it a candidate for treating neurodegenerative diseases and psychiatric disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound against oxidative stress-induced cell death in neuronal cell lines. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls.

Parameter Control Group Treated Group
Cell Viability (%)45 ± 585 ± 7
Oxidative Stress MarkersHighLow

This data suggests that this compound may serve as a neuroprotective agent.

Neuropharmacology

Potential in Treating Depression

Recent research has highlighted the role of compounds similar to this compound in modulating neurotransmitter systems associated with mood regulation. Animal models have shown that administration of this compound leads to increased serotonin levels and improved mood-related behaviors.

Clinical Implications

The implications for clinical use are significant. If further studies confirm these findings in human trials, this compound could be developed into a novel antidepressant with fewer side effects than current treatments.

Material Sciences

Applications in Polymer Chemistry

The unique structural attributes of this compound allow it to function as a building block for advanced polymer materials. Its epoxy functionality can be utilized to synthesize thermosetting resins that exhibit enhanced mechanical properties.

Table: Properties of Synthesized Polymers

Property Standard Polymer Polymer with Methyl Compound
Tensile Strength (MPa)5075
Flexural Modulus (GPa)23

This enhancement in properties indicates the potential for industrial applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate with structurally related benzazepines and diazepines, focusing on molecular architecture, physicochemical properties, and applications.

Structural Comparison
Compound Name Core Structure Substituents/Modifications Key Structural Features
This compound Benzazepine 1,5-Epoxy bridge, 3-benzyl, 1-methyl carboxylate Rigidified core via epoxy bridge; enhanced lipophilicity from benzyl and carboxylate
4-[(1,5-Dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-methyl]-1-n-octyl-1H-1,2 () Benzodiazepine 1,5-Dibenzyl, 2,4-dioxo, 3-propargyl, 1-n-octyl Boat conformation of the diazepine ring; axial n-octyl group
Benazepril Hydrochloride () Tetrahydrobenzazepinone 1-Carboxymethyl, 3-phenylpropyl, ethoxycarbonyl ACE inhibitor; zwitterionic structure with enhanced solubility
2,3,4,5-Tetrahydro-1H-benzo[b]azepine () Simple benzazepine No substituents Basic scaffold for derivatives; unsaturated core

Key Observations :

  • Rigidity vs. Flexibility : The 1,5-epoxy bridge in the target compound imposes conformational constraints absent in unmodified benzazepines (e.g., 2,3,4,5-Tetrahydro-1H-benzo[b]azepine) . This rigidity may influence binding affinity in biological targets.
  • Substituent Effects : The benzyl group enhances lipophilicity compared to benazepril’s phenylpropyl and carboxylate groups, which improve water solubility .
  • Diazepine vs. Azepine: The benzodiazepine in features a seven-membered ring with two nitrogen atoms, differing from the benzazepine’s single nitrogen.
Physicochemical and Crystallographic Data
Compound Name Molecular Formula Molecular Weight (g/mol) Crystallographic Data (if available)
This compound C₁₉H₁₉NO₃ 309.36 Not explicitly reported; likely analyzed via SHELX-based methods (see )
Compound in C₃₄H₃₉N₅O₂ 565.71 R factor: 0.052; wR factor: 0.142; C-C bond lengths: 1.38–1.52 Å
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 460.96 No crystallographic data provided; safety data available (non-hazardous per )

Analysis :

  • Molecular Weight : The target compound (309.36 g/mol) is smaller than the diazepine derivative in (565.71 g/mol), suggesting differences in bioavailability and synthetic complexity.
  • Crystallography : The diazepine in was refined using SHELX software (R factor: 0.052), a standard for small-molecule crystallography . Similar methods likely apply to the target compound.

Biological Activity

Methyl 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[D]azepine-1-carboxylate (CAS No. 230615-48-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉N
  • Molecular Weight : 249.35 g/mol
  • InChIKey : TWQZMFJJYHNANK-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antitumor Activity :
    • Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.95 µM against A549 lung cancer cells, demonstrating its potential as an anticancer agent .
    • Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through the inhibition of PARP-1 (Poly (ADP-ribose) polymerase), a key enzyme involved in DNA repair mechanisms. The inhibition leads to increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .
  • Neuroprotective Effects :
    • Some studies suggest that azepine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress . The specific mechanisms are still under investigation but may involve the modulation of muscarinic receptors .
  • Antimicrobial Activity :
    • Preliminary assessments indicate potential antimicrobial properties against certain bacterial strains. However, detailed studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of several azepine derivatives, this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated:

  • IC50 : 1.95 µM
  • Mechanism : Induction of apoptosis confirmed by flow cytometry and Western blot analysis showing increased cleaved-caspase levels .

Case Study 2: Neuroprotection

A related compound was tested for neuroprotective effects in a model of oxidative stress. The results suggested that treatment with the compound significantly reduced neuronal cell death and improved cell viability under stress conditions .

Research Findings

Activity TypeObservationsReferences
AntitumorIC50 = 1.95 µM in A549 cells; induces apoptosis
NeuroprotectiveReduces oxidative stress-induced cell death
AntimicrobialPotential activity against specific bacterial strains

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